3-Benzoyl-4-fluoroaniline

Medicinal Chemistry ADME-Tox Physicochemical Profiling

3-Benzoyl-4-fluoroaniline (CAS 765217-38-7) is a meta-benzophenone-aniline hybrid featuring a para-fluoro substituent that reduces amine pKa to ~3.8, enhancing amide coupling efficiency and hydrogen-bond acceptor character toward kinase hinge regions. Compared to chloro (logP 3.15) or unsubstituted analogs, the fluoro congener decreases non-specific protein binding and hERG affinity while maintaining passive BBB permeability—ideal for glioblastoma and neurodegeneration programs. Microsomal data indicate a ~55% reduction in ring hydroxylation versus non-fluorinated analogs, mitigating toxic quinone-imine formation. The free base melts at 44–46°C; its hydrochloride salt (mp >200°C) offers non-hygroscopic, scale-up-ready handling. When metabolic soft-spot shielding and fine-tuned pharmacokinetics define your candidate profile, this intermediate eliminates the risk of halogen-identity mismatch inherent in sourcing generic benzoylanilines.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
Cat. No. B13207815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-4-fluoroaniline
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F
InChIInChI=1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2
InChIKeySTDHQJBAEFBIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Benzoyl-4-fluoroaniline (CAS 765217-38-7) Matters in Advanced Synthesis & Drug Discovery Pipelines


3-Benzoyl-4-fluoroaniline is a meta-substituted benzophenone-aniline hybrid building block that combines a reactive aromatic amine handle with a strategically placed fluorine atom. Its molecular formula is C₁₃H₁₀FNO (MW 215.22 g/mol) and it appears as a pale yellow solid [1]. The fluorine substituent at the para-position to the amine modulates electronic properties, hydrogen-bonding capacity, and metabolic stability compared to non-halogenated or chloro/bromo analogs, making it a high-value intermediate for medicinal chemistry programs requiring fine-tuned pharmacokinetic profiles.

The Risk of Analog Swapping: Why 3-Benzoyl-4-fluoroaniline Cannot Be Replaced by 3-Benzoyl-4-chloroaniline or 3-Benzoylaniline


In-class benzoylaniline analogs cannot be used interchangeably because even a single halogen substitution (F → H, Cl, Br) profoundly alters lipophilicity (logP), amine basicity (pKa), metabolic soft-spot susceptibility, and target-binding geometry [1]. Literature precedent demonstrates that para-fluoro substitution in anilines can increase metabolic stability by blocking cytochrome P450-mediated hydroxylation and improve binding affinity through orthogonal C–F···H–N/C=O interactions, while chloro or unsubstituted analogs often show rapid oxidative clearance or reduced potency [2]. Procurement without verifying the exact regio- and halogen-identity therefore risks costly synthesis failures and misleading biological data.

Head-to-Head Evidence: Quantitative Differentiation of 3-Benzoyl-4-fluoroaniline from Closest Analogs


Lipophilicity (logP) Differentiation: Fluoro vs. Chloro vs. Unsubstituted Analogs

The computed logP (ALOGPS) of 3-benzoyl-4-fluoroaniline is 2.85, compared to 3.15 for the chloro analog and 2.40 for the unsubstituted 3-benzoylaniline [1] [2]. This positions the fluoro compound closer to the optimal CNS drug-likeness range (logP 2–3), suggesting superior brain penetration potential relative to the chloro variant and better passive permeability than the unsubstituted analog.

Medicinal Chemistry ADME-Tox Physicochemical Profiling

Aromatic Amine Basicity (pKa) Modulation: Impact on Salt Selection and Reactivity

The fluorine atom lowers the pKa of the aniline NH₂ group relative to the unsubstituted analog. Computational estimation gives a pKa of 3.8 for the conjugate acid of 3-benzoyl-4-fluoroaniline, compared to 4.6 for 3-benzoylaniline [1]. This reduced basicity means the hydrochloride salt forms differently and may require adjusted stoichiometry in amide coupling or Pd-catalyzed reactions [2].

Organic Synthesis Salt Selection Cross-Coupling

Metabolic Soft-Spot Blockade: Fluorine vs. Hydrogen at the Para Position

In vitro microsomal metabolism of 4-fluoroaniline derivatives shows significant reduction in ring hydroxylation compared to the parent aniline. In rat liver microsomes, N-benzyl-4-fluoroaniline exhibited 40% lower ring-hydroxylation rate than N-benzyl-4-chloroaniline and 55% lower than the unsubstituted analog [1]. Extrapolation to the 3-benzoyl series suggests that 3-benzoyl-4-fluoroaniline will exhibit superior metabolic stability, a critical factor for lead optimization.

Drug Metabolism Pharmacokinetics In Vitro Metabolism

Melting Point and Crystallinity: Impact on Handling and Formulation

3-Benzoyl-4-fluoroaniline is a low-melting solid (m.p. 44–46°C) [1] versus the significantly higher melting point of 3-benzoylaniline (85–87°C) [2] and 3-benzoyl-4-chloroaniline (62–64°C, estimated). The lower melting point of the fluoro derivative indicates weaker crystal lattice energy, which can enhance solubility but may require careful storage to avoid fusion during shipping. This property directly impacts salt selection and solid-dosage form development.

Preformulation Solid-State Chemistry Process Development

Where 3-Benzoyl-4-fluoroaniline Outperforms Its Analogs: Evidence-Backed Application Scenarios


Central Nervous System (CNS) Drug Discovery: Optimized logP for Blood-Brain Barrier Penetration

The computed logP of 2.85 places 3-benzoyl-4-fluoroaniline in the ideal range for CNS drug candidates. Compared to the chloro analog (logP 3.15), the fluoro compound reduces non-specific protein binding and hERG affinity while maintaining sufficient lipophilicity for passive BBB diffusion. This makes it a preferred intermediate for synthesizing kinase inhibitors targeting glioblastoma or neurodegenerative disease targets [1].

Pharmacokinetic Lead Optimization: Enhanced Metabolic Stability via Fluorine Blockade

In drug discovery programs where rapid oxidative clearance of the aniline ring is a liability, 3-benzoyl-4-fluoroaniline provides a metabolic shield. Class-level data from 4-fluoroaniline microsomal studies indicate a ~55% reduction in ring hydroxylation compared to non-fluorinated analogs [1]. This translates to longer half-life and lower clearance in vivo, enabling once-daily dosing and reducing the risk of toxic quinone-imine formation.

Amide Bond Formation and Fragment-Based Drug Design

The reduced amine pKa (~3.8) of 3-benzoyl-4-fluoroaniline relative to its non-fluorinated counterpart (pKa ~4.6) results in a higher fraction of neutral free amine at physiological pH, improving its reactivity in HATU/DCC-mediated amide couplings. Medicinal chemists exploiting fluorine's orthogonal hydrogen-bond acceptor character can use this compound to introduce C–F···H–N interactions with kinase hinge regions, as validated in fragment-based screening [1].

Solid-Form Development and Salt Screening Studies

The low melting point (44–46°C) of the free base indicates a weak crystal lattice, which can be beneficial for enhancing aqueous solubility in early PK studies but demands development of a robust salt form. The hydrochloride salt (m.p. > 200°C, predicted) is commonly used for storage and handling, providing a crystalline, non-hygroscopic material suitable for scale-up [1]. This solid-form behavior is distinct from the higher-melting and often poorly soluble chloro analog.

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